Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the fluoro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Coupling with benzoic acid derivative: The final step involves coupling the quinoline derivative with ethyl 3-aminobenzoate under suitable reaction conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s quinoline moiety makes it a potential candidate for studying biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline moiety can interact with DNA or enzymes, leading to inhibition of their function. The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug.
Quinine: Another antimalarial compound with a different substitution pattern on the quinoline ring.
Nalidixic acid: An antibacterial agent with a similar quinoline core but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Biological Activity
Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate is a synthetic organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C19H17FN2O2 and a molecular weight of approximately 324.3 g/mol. Its structure includes a quinoline moiety, which is known for its diverse biological activities. The compound's unique characteristics stem from the presence of both a fluorine atom and a methyl group on the quinoline ring, influencing its interaction with biological targets.
Biological Activities
1. Antimicrobial Properties
This compound has been investigated for its effectiveness against various bacterial strains. Studies indicate that it exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported, demonstrating its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Streptococcus agalactiae | 100 |
2. Anticancer Activity
The compound has shown promising anticancer properties through various mechanisms, including the inhibition of specific enzymes and pathways associated with cancer cell proliferation. Its ability to intercalate into DNA suggests that it may disrupt replication and transcription processes, making it a candidate for further development in cancer therapeutics.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cancer progression.
- DNA Interaction : Its quinoline structure allows it to bind to DNA, potentially leading to cytotoxic effects in cancer cells.
- Antibacterial Action : The compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
Structure-Activity Relationship (SAR)
Research has highlighted the importance of structural modifications on the biological activity of quinoline derivatives. For instance, variations in substituents on the quinoline ring can significantly affect both antibacterial and anticancer activities.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 4-(5-fluoroquinolin-8-yloxy)benzoate | Similar quinoline moiety with different substituents | Moderate antibacterial |
Ethyl 2-(5-fluorobenzo[d]thiazol-2-yloxy)benzoate | Contains thiazole ring instead of quinoline | Lower anticancer activity |
Ethyl 2-(8-methoxyquinolin-4-yloxy)benzoate | Quinoline core with methoxy substitution | Enhanced cytotoxicity |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of related compounds to establish a clearer understanding of their pharmacological potential:
- Study on Anticancer Activity : A recent investigation demonstrated that modifications to the ethyl ester group enhanced anticancer efficacy, achieving IC50 values as low as 0.11 µM against specific cancer cell lines .
- Antibacterial Evaluation : In vitro assessments revealed that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin against certain resistant bacterial strains .
Properties
Molecular Formula |
C19H17FN2O2 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
ethyl 3-[(5-fluoro-8-methylquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17FN2O2/c1-3-24-19(23)13-5-4-6-14(11-13)22-16-9-10-21-18-12(2)7-8-15(20)17(16)18/h4-11H,3H2,1-2H3,(H,21,22) |
InChI Key |
RAZKNKXVNNAUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=CC=NC3=C(C=CC(=C23)F)C |
Origin of Product |
United States |
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